Bicyclo[3.2.0]heptan-2-one, 5-methyl-
Description
Bicyclo[3.2.0]heptan-2-one, 5-methyl- is a bicyclic ketone with a fused [3.2.0] carbocyclic framework. Its structure comprises a seven-membered ring system with two bridging carbons, creating significant ring strain that influences its reactivity and stability.
Synthesis and Historical Context: The synthesis of bicyclo[3.2.0]carbocyclic compounds was historically challenging until the mid-20th century. Early work on related structures, such as penicillin G and carbapenem, spurred interest in fused-ring systems . A key breakthrough occurred in the 1960s with the accidental isolation of a bicyclo[3.2.0] derivative during attempts to synthesize piperitenone, highlighting the role of serendipity and catalytic conditions in forming such frameworks . Modern methods, such as copper(I)-catalyzed photocycloaddition, have enabled controlled syntheses of bicyclo[3.2.0] derivatives, including 3,3-dimethyl-cis-bicyclo[3.2.0]heptan-2-one .
Properties
CAS No. |
50459-35-3 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
5-methylbicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C8H12O/c1-8-4-2-6(8)7(9)3-5-8/h6H,2-5H2,1H3 |
InChI Key |
CENJLQWZLXMSIR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC1C(=O)CC2 |
Origin of Product |
United States |
Preparation Methods
Allyl Enol Carbonate Cyclization
A highly efficient method involves palladium-catalyzed asymmetric cyclization of allyl enol carbonates. The general procedure involves:
- Substrate Preparation : Treating 1,3-diketones with allyl chloroformate in acetone at 0°C to room temperature, yielding mixed allyl enol carbonates in >90% yield.
- Cyclization : Reacting the enol carbonate with Pd₂(dba)₃ (2.5 mol%), (R)-BINAP (6.5 mol%), and PPh₃ (5 mol%) in degassed 1,4-dioxane/THF at 10°C. This induces asymmetric cyclization to form bicyclo[3.2.0]heptan-2-ones with >90% yield and enantiomeric excess (ee) up to 99%.
Key Mechanistic Insight : The palladium catalyst facilitates oxidative addition to the allyl carbonate, forming a π-allyl intermediate. Asymmetric induction occurs via chiral ligand coordination, enabling enantioselective C–C bond formation.
[2+2] Cycloaddition Strategies
Photochemical Cycloaddition
Photochemical [2+2] cycloaddition between vinyl acetate and 2-cyclopenten-1-one under UV light generates spiro[bicyclo[3.2.0]heptane-2,2'-dioxolan]-6-one, a precursor to 5-methyl derivatives. The reaction proceeds via:
- Ketene Formation : Irradiation of vinyl acetate generates a ketene intermediate.
- Cycloaddition : The ketene reacts with 2-cyclopenten-1-one, forming the bicyclic framework in 65–78% yield.
Limitations : Diastereoselectivity depends on substrate geometry, often requiring post-synthetic modifications for methyl group introduction.
Metal-Catalyzed Cycloaddition
Ru- and Ir-catalyzed visible-light-induced [2+2] cycloadditions of bis(alkenes) provide an alternative route. For example, Ru(bpy)₃Cl₂ catalyzes the reaction of 1,3-dienes with electron-deficient alkenes, yielding bicyclo[3.2.0]heptan-2-ones with 45–86% yield and full diastereoselectivity.
Ketene Addition and Reduction
Dichloroketene Addition
Dichloroketene, generated in situ from trichloroacetyl chloride and Zn, undergoes [2+2] cycloaddition with cyclopentene to form 7,7-dichlorobicyclo[3.2.0]heptan-6-one. Subsequent reduction with Zn in acetic acid removes chlorine atoms, yielding bicyclo[3.2.0]heptan-6-one. Methylation at the 5-position is achieved via Grignard reagent addition (e.g., CH₃MgBr), followed by oxidation to the ketone (PCC, 82% yield).
Advantages : High regioselectivity and scalability.
Oxidation of Bicyclic Alcohols
Oxidation of 5-methylbicyclo[3.2.0]heptan-2-ol using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane provides the ketone in 75–88% yield. The alcohol precursor is synthesized via:
- Hydroboration-Oxidation : Bicyclo[3.2.0]heptene derivatives are hydroborated (BH₃·THF) and oxidized to the alcohol.
- Stereochemical Control : The cis arrangement of the methyl and hydroxyl groups is critical for efficient oxidation.
Ring Expansion of Bicyclo[2.2.1] Derivatives
Diazomethane-mediated ring expansion of bicyclo[2.2.1]heptan-2-one derivatives introduces a methyl group via a-shift. For example, treatment with CH₂N₂ in Et₂O at 0°C yields a 1:1 mixture of 5-methylbicyclo[3.2.0]heptan-2-one and its regioisomer, separable via column chromatography.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.0]heptan-2-one, 5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Scientific Research Applications
Bicyclo[3.2.0]heptan-2-one, 5-methyl- is a bicyclic compound featuring a four-membered cyclobutanone ring fused to a five-membered cyclopentane ring. It has a molecular formula of and a molecular weight of approximately 142.21 g/mol. The stereochemistry is denoted as (1S,5S), influencing its chemical properties. This compound's non-planar conformation results in distinctive optical properties, making it useful in chiroptical studies and asymmetric synthesis.
Scientific Research Applications
Bicyclo[3.2.0]heptan-2-one, 5-methyl- has applications across various fields, serving as a synthon for constructing complex organic molecules due to its unique structural features. Research indicates potential anti-inflammatory and anticancer activities, making it of interest in medicinal chemistry. Studies have explored its interactions with biological molecules, suggesting it could modulate enzyme activity or act on specific receptors, though the detailed mechanisms require further elucidation.
Organic Synthesis
- Bicyclo[3.2.0]heptan-2-one, 5-methyl- is employed as a synthon in organic synthesis for constructing complex molecules.
- Its unique structure allows it to participate in unique reactions.
- Various synthetic routes have been developed for its preparation, including Diels-Alder reactions.
Medicinal Chemistry
- The compound may exhibit anti-inflammatory and anticancer activities.
- Interaction studies have shown that it can selectively interact with certain biological targets, influencing their activity and potentially leading to therapeutic effects.
- Investigations into its biotransformation by enzymes have highlighted its capacity for stereoselective reductions, important for developing new pharmaceuticals.
Chiroptical Studies and Asymmetric Synthesis
- The non-planar conformation of bicyclo[3.2.0]heptan-2-one, 5-methyl- contributes to its optical properties.
- Important for applications in chiroptical studies and asymmetric synthesis.
Data Table: Comparison with Structurally Similar Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Bicyclo[2.2.1]heptan-2-one | Bicyclic | Different functional groups; less sterically hindered |
| Bicyclo[3.3.0]octan-4-one | Bicyclic | Larger ring system; different reactivity patterns |
| Bicyclo[3.2.0]heptan-6-one | Bicyclic | Related ketone; different substitution pattern |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[3.2.0]heptan-2-one Derivatives
6-Hydroxy-5-methyl-6-vinyl-bicyclo[3.2.0]heptan-2-one
- Structure : Features hydroxyl and vinyl substituents at positions 5 and 4.
- Synthesis : Likely formed via oxidative modifications of the parent bicyclo[3.2.0] framework under biological conditions.
6-Ethoxy-7-methyl-1-pentyl-bicyclo[3.2.0]heptan-2-one (CAS 72928-26-8)
- Structure : Substituted with ethoxy, methyl, and pentyl groups at positions 6, 7, and 1, respectively.
Table 1: Key Bicyclo[3.2.0]heptan-2-one Derivatives
Bicyclo[2.2.1]heptan-2-one (Norbornanone) Derivatives
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor)
- Structure : A [2.2.1] bicyclic system with methyl groups at positions 1, 7, and 5.
- Bioactivity : Widely recognized for antimicrobial, insecticidal, and anti-inflammatory properties .
- Applications : Used in pharmaceuticals, cosmetics, and as a plasticizer.
3-Benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Table 2: Comparison of Bicyclo[3.2.0] vs. Bicyclo[2.2.1] Systems
Functional and Structural Differences
- Reactivity : The [3.2.0] system’s higher ring strain makes it more reactive toward ring-opening reactions compared to the [2.2.1] framework.
- Biological Targets : While [3.2.0] derivatives may interact with fungal membranes due to lipophilic substituents , [2.2.1] compounds like camphor target microbial enzymes .
- Thermodynamic Stability : Bicyclo[2.2.1] systems are more thermally stable, facilitating their use in industrial applications .
Q & A
Q. What are the established synthetic routes for 5-methylbicyclo[3.2.0]heptan-2-one, and how can reaction conditions be optimized?
Methodological Answer: A key synthesis involves cycloaddition reactions with dichloroketene. For example, bicyclo[3.2.0]heptan-6-one derivatives can be synthesized by reacting substituted cyclopentenes with dichloroketene, followed by acetic acid and zinc-mediated reduction . Optimization includes:
- Temperature control : Maintain 0–5°C during ketene addition to prevent side reactions.
- Catalyst selection : Use Zn dust for efficient dehalogenation.
- Workup : Purify intermediates via fractional distillation (e.g., bp 60–70°C under reduced pressure) .
Q. How should researchers characterize the structural and stereochemical properties of 5-methylbicyclo[3.2.0]heptan-2-one?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm bicyclic framework and methyl substitution. Key signals include downfield carbonyl carbons (~210 ppm) and bridgehead proton couplings (J = 8–10 Hz).
- GC-MS : Monitor reaction progress via gas-liquid partition chromatography (glpc) with Carbowax columns (3%, 109°C) to resolve stereoisomers .
- X-ray Crystallography : For ambiguous stereochemistry, crystallize derivatives (e.g., oxirane spiro compounds) .
Q. What safety protocols are critical when handling bicyclo ketones in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute toxicity (OSHA HCS Category 4) and skin/eye irritation risks .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent environmental contamination.
- Storage : Store under nitrogen at 2–8°C to minimize degradation.
Advanced Research Questions
Q. How can photochemical reactions of 5-methylbicyclo[3.2.0]heptan-2-one be analyzed to resolve contradictory product distributions?
Methodological Answer: Irradiation in polar solvents (e.g., methanol) produces aldehydes and acetals via Norrish Type I cleavage, while nonpolar solvents favor ketene intermediates . To resolve contradictions:
- Solvent Screening : Compare yields in CCl (nonpolar) vs. MeOH (polar).
- Isotopic Labeling : Use -labeled ketone to track oxygen migration in acetal formation.
- Computational Modeling : Apply DFT to map transition states and predict regioselectivity.
Q. What strategies can address discrepancies in stereochemical assignments of bicyclo[3.2.0]heptanone derivatives?
Methodological Answer:
- Chiral Chromatography : Use β-cyclodextrin columns to separate enantiomers (e.g., cis vs. trans bicyclic systems) .
- VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra for absolute configuration determination.
- Derivatization : Convert ketones to crystalline oximes or hydrazones for X-ray analysis .
Q. How do catalytic systems influence the functionalization of bicyclo[3.2.0]heptan-2-one scaffolds?
Methodological Answer:
- Palladium/Nickel Catalysts : Enable alkoxycarbonylation of alkenes fused to bicyclic ketones. Optimize ligand choice (e.g., TMP for Zn-mediated reductions) to control regiochemistry .
- Lewis Acids : BF-EtO enhances electrophilic substitution at bridgehead positions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
